molecular formula C15H15NO4 B13014734 1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13014734
M. Wt: 273.28 g/mol
InChI Key: COEHWQOOWBLPPJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxyphenethyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxyphenethylamine with an appropriate β-keto ester, followed by cyclization and subsequent oxidation to form the desired dihydropyridine structure. The reaction conditions often involve the use of acidic or basic catalysts, and the process may require controlled temperatures to ensure the desired product yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the phenethyl moiety can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a model compound for studying the interactions of dihydropyridines with biological targets.

    Medicine: The compound’s structure is similar to that of certain pharmaceutical agents, making it a candidate for drug development and testing. It may exhibit pharmacological activities that are of interest in the treatment of various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-(3-Methoxyphenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    3-Methoxyphenylacetic acid: This compound shares the methoxyphenyl moiety but differs in its overall structure and functional groups.

    3-Methoxyphenethyl alcohol: Similar in the phenethyl moiety but lacks the dihydropyridine ring and carboxylic acid group.

    4-Methoxyphenethyl alcohol: Another similar compound with a methoxyphenyl group but different in its substitution pattern and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-20-12-5-2-4-11(10-12)7-9-16-8-3-6-13(14(16)17)15(18)19/h2-6,8,10H,7,9H2,1H3,(H,18,19)

InChI Key

COEHWQOOWBLPPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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